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Compound of Interest

Compound Name: invasin

Cat. No.: B1167395

Introduction

Invasin, a 986-amino acid outer membrane protein from Yersinia species, is a key virulence
factor that facilitates the entry of these bacteria into host cells. This process is initiated by the
high-affinity binding of invasin to several members of the 1 integrin family of cell adhesion
molecules on the host cell surface. The selection of an appropriate cell line is therefore critical
for studying the molecular mechanisms of invasin-mediated bacterial uptake and for the
development of potential therapeutic interventions. This document provides a detailed guide to
suitable cell lines, experimental protocols, and the underlying signaling pathways.

Recommended Cell Lines for Invasin-Mediated
Entry

The primary determinant for a cell line's suitability for invasin studies is its surface expression
level of B1 integrins. Cell lines with high levels of 31 integrins generally exhibit robust invasin-
mediated uptake.

Table 1: Comparison of Cell Lines for Invasin-Mediated Entry

© 2025 BenchChem. All rights reserved. 1/10 Tech Support


https://www.benchchem.com/product/b1167395?utm_src=pdf-interest
https://www.benchchem.com/product/b1167395?utm_src=pdf-body
https://www.benchchem.com/product/b1167395?utm_src=pdf-body
https://www.benchchem.com/product/b1167395?utm_src=pdf-body
https://www.benchchem.com/product/b1167395?utm_src=pdf-body
https://www.benchchem.com/product/b1167395?utm_src=pdf-body
https://www.benchchem.com/product/b1167395?utm_src=pdf-body
https://www.benchchem.com/product/b1167395?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1167395?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Methodological & Application

Check Availability & Pricing

Cell Line Origin

B1 Integrin
Expression

Key Features
&
Consideration

Reference

S

Human

epidermoid
HEp-2 _

carcinoma,

larynx

High

Adherent, easy
to transfect.
Widely used and
well-
characterized for

invasin studies.

Chinese Hamster
CHO-B1 Ovary

(transfected)

High

(overexpressed)

Low endogenous
B1 integrin
expression in
parental CHO
cells makes the
transfected line
an excellent
model for
studying the
specific role of

B1 integrins.

Human cervical
HelLa )
adenocarcinoma

Moderate to High

Adherent, robust,
and widely
available. Shows
consistent
invasin-mediated

uptake.

Human colon
SwW480 )
adenocarcinoma

High

Polarized
epithelial cells,
useful for
studying entry
across epithelial

barriers.
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MDCK

Madin-Darby

Canine Kidney

Moderate

Can form
polarized
monolayers,
making them
suitable for
studying
bacterial
translocation
across epithelial

layers.

COS-7

African green
monkey kidney Moderate

fibroblast-like

Easy to transfect
and suitable for
overexpression
studies of host

factors.

NIH/3T3

Mouse
embryonic Moderate

fibroblast

Good model for
studying
cytoskeletal
rearrangements
and signaling in
a fibroblast

context.

Experimental Protocols
Protocol 1: Bacterial Invasion Assay

This protocol details a quantitative method to assess the efficiency of invasin-mediated

bacterial entry into a selected cell line.

Materials:

e Selected mammalian cell line (e.g., HEp-2)

 Yersinia pseudotuberculosis expressing invasin (or E. coli expressing cloned invasin)

e Dulbecco's Modified Eagle Medium (DMEM)
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o Fetal Bovine Serum (FBS)

e Penicillin-Streptomycin

e Gentamicin

o Phosphate Buffered Saline (PBS)

e Triton X-100

e Tryptic Soy Broth (TSB) or Luria-Bertani (LB) broth

o Tryptic Soy Agar (TSA) or Luria-Bertani (LB) agar plates
o 24-well tissue culture plates

Procedure:

e Cell Culture:

o One day prior to the assay, seed the selected cell line into 24-well plates at a density that
will result in a confluent monolayer on the day of the experiment (e.g., 1 x 1075 cells/well
for HEp-2).

o Incubate at 37°C in a 5% CO2 incubator.
» Bacterial Culture:
o Inoculate a single colony of the invasin-expressing bacteria into TSB or LB broth.
o Grow overnight at 26°C (for Yersinia) or 37°C (for E. coli) with shaking.
* Infection:
o Wash the confluent cell monolayer twice with sterile PBS.
o Replace the medium with 500 pL of pre-warmed, serum-free DMEM.

e Add the bacterial culture to the cells at a Multiplicity of Infection (MOI) of 10-100.
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o Centrifuge the plate at 200 x g for 5 minutes to synchronize the infection.
 Incubate for 90 minutes at 37°C in a 5% CO2 incubator to allow for bacterial entry.
o Gentamicin Protection:

o Aspirate the medium and wash the cells three times with PBS to remove non-adherent
bacteria.

o Add 500 pL of DMEM containing 100 pg/mL gentamicin to each well.

o Incubate for 1 hour at 37°C to kill extracellular bacteria.

e Cell Lysis and Plating:

[¢]

Wash the cells three times with PBS to remove the gentamicin.

[¢]

Lyse the cells by adding 500 pL of 1% Triton X-100 in PBS to each well and incubating for
10 minutes at room temperature.

[¢]

Serially dilute the lysate in PBS and plate the dilutions onto TSA or LB agar plates.

[e]

Incubate the plates overnight at the appropriate temperature.
¢ Quantification:
o Count the number of Colony Forming Units (CFU) on the plates.

o Calculate the percentage of internalized bacteria relative to the initial inoculum.

Protocol 2: Immunofluorescence Staining of the Invasin-
Induced Signaling Cascade

This protocol allows for the visualization of key signaling molecules recruited to the site of
bacterial entry.

Materials:
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e Cells grown on glass coverslips in a 24-well plate
e Invasin-expressing bacteria

o Paraformaldehyde (4%)

« Triton X-100 (0.1%)

e Bovine Serum Albumin (BSA)

e Primary antibodies (e.g., anti-phospho-FAK, anti-paxillin)
o Fluorescently labeled secondary antibodies

o DAPI (4',6-diamidino-2-phenylindole)

e Mounting medium

¢ Fluorescence microscope

Procedure:

* Infection:

o Perform the infection as described in Protocol 1 (steps 1-3), using cells grown on
coverslips.

¢ Fixation and Permeabilization:

(¢]

After the desired incubation time (e.g., 30 minutes), wash the cells with PBS.

[¢]

Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

[¢]

Wash three times with PBS.

Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

[e]

e Blocking and Staining:
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o Wash three times with PBS.
o Block non-specific antibody binding by incubating with 1% BSA in PBS for 30 minutes.
o Incubate with the primary antibody (diluted in 1% BSA) for 1 hour at room temperature.
o Wash three times with PBS.

o Incubate with the fluorescently labeled secondary antibody (diluted in 1% BSA) for 1 hour
in the dark.

o Wash three times with PBS.
e Mounting and Imaging:
o Stain the nuclei with DAPI for 5 minutes.
o Wash with PBS.
o Mount the coverslips onto glass slides using a mounting medium.

o Visualize the cells using a fluorescence microscope.

Signaling Pathways and Visualization

Invasin-mediated entry triggers a signaling cascade that results in cytoskeletal rearrangements
necessary for bacterial engulfment. This process is initiated by the clustering of 1 integrins
upon binding to invasin.

Invasin-Mediated Signaling Cascade

The binding of invasin to 31 integrins leads to the recruitment and activation of Focal Adhesion
Kinase (FAK). Activated FAK, in turn, phosphorylates other downstream targets, including
paxillin and p130Cas, leading to the activation of Racl, a small GTPase. Racl activation
stimulates actin polymerization via the Arp2/3 complex, resulting in the formation of membrane
protrusions that engulf the bacterium.
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Caption: Signaling pathway of invasin-mediated bacterial entry.

Experimental Workflow for Invasion Assay

The following diagram outlines the key steps in a quantitative bacterial invasion assay.
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Caption: Workflow for a quantitative gentamicin protection assay.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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